methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate
Description
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate is a complex organic compound that features a benzofuran ring fused with an isoindoline moiety
Properties
IUPAC Name |
methyl 3-(1,3-dihydroisoindol-2-yl)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)17-16(14-8-4-5-9-15(14)22-17)19-10-12-6-2-3-7-13(12)11-19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAFIUIDOVPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N3CC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . This intermediate can then be further reacted with benzofuran derivatives under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate can be achieved through various synthetic routes, often involving multi-step reactions that incorporate benzofuran and isoindole moieties. The compound serves as a precursor for creating derivatives with enhanced biological activity.
Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that modifications at the nitrogen and carboxamide positions can enhance the compound's ability to inhibit cancer cell proliferation.
A notable case study involved a series of benzofuran derivatives where the incorporation of halogen atoms improved binding interactions with target proteins involved in tumorigenesis. In vitro assays indicated that these compounds showed significant antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .
Neuroprotective Effects
This compound has also been investigated for its neuroprotective properties. Compounds with similar structures have been found to interact with sigma receptors, which are implicated in neurodegenerative diseases. The binding affinity of these compounds to sigma receptors suggests their potential role in treating conditions such as Alzheimer's disease and other neurological disorders .
Cytotoxicity Studies
The cytotoxic properties of this compound have been assessed through various studies. Preliminary findings indicate that while the compound exhibits significant activity against cancer cells, it shows negligible toxicity to healthy cells, making it a promising candidate for further development .
Antibacterial Activity
In addition to its anticancer properties, this compound has been screened for antibacterial activities against standard and clinical strains. Initial results suggest that certain derivatives possess notable antibacterial effects, indicating a broader spectrum of therapeutic applications .
Case Studies
Case Study 1: Anticancer Activity
A study focusing on benzofuran derivatives demonstrated that structural modifications significantly enhanced anticancer properties. The incorporation of halogen atoms was noted to improve binding interactions with target proteins involved in tumorigenesis.
Case Study 2: Sigma Receptor Binding
Research on sigma receptor ligands highlighted the importance of structural modifications in enhancing binding affinity. Compounds similar to this compound showed promising results with K_i values in the nanomolar range, indicating effective receptor engagement.
Mechanism of Action
The mechanism of action of methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate: This compound shares a similar isoindoline structure but differs in the substituents attached to the core scaffold.
Ethyl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate: Another related compound with an ethyl ester group instead of a methyl ester.
Uniqueness
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate is unique due to the presence of both the benzofuran and isoindoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Biological Activity
Methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.
Molecular Characteristics:
- Empirical Formula: C18H15NO3
- Molecular Weight: 293.32 g/mol
- CAS Number: 865658-42-0
- Boiling Point: 458.5 ± 45.0 °C (predicted)
- Density: 1.283 ± 0.06 g/cm³ (predicted)
- pKa: 1.31 ± 0.20 (predicted) .
Biological Activity
The biological activity of this compound has been investigated in various studies, particularly focusing on its potential as a cannabinoid receptor agonist and its implications in pain management.
Cannabinoid Receptor Activity
Research indicates that derivatives of benzofuran, including the compound , may act as selective agonists for the cannabinoid receptor type 2 (CB2). This receptor is primarily expressed in immune tissues and is associated with anti-inflammatory effects without the psychoactive side effects linked to CB1 activation .
Key Findings:
- Compounds designed based on benzofuran structures exhibited significant binding affinity for CB2 receptors.
- The structure–activity relationship (SAR) studies suggest that modifications to the benzofuran scaffold can enhance bioavailability and selectivity towards CB2 .
Antinociceptive Properties
Benzofuran derivatives have been evaluated for their antinociceptive (pain-relieving) properties. A series of studies have demonstrated that certain benzofuranone compounds exhibit significant antinociceptive activity in animal models, suggesting potential applications in pain management therapies .
Case Studies
- Study on Antinociceptive Activity:
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of Isoindolinone Core: This is achieved through cyclization reactions involving ortho-substituted benzamides.
- Introduction of Benzofuran Moiety: This step often utilizes nucleophilic aromatic substitution reactions.
- Esterification: The final product is formed by esterifying the carboxylic acid group with methanol .
Research Implications
The exploration of this compound highlights its potential therapeutic applications, especially in pain management and inflammation control. Future research should focus on:
- Detailed pharmacokinetic studies to assess absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical trials to evaluate efficacy and safety in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
